

physical and chemical properties of 4-Trifluoromethylthioanisole

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Compound of Interest

Compound Name: 4-Trifluoromethyl thioanisole

Cat. No.: B1588578

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An In-depth Technical Guide to 4-Trifluoromethylthioanisole for Advanced Research

Abstract

4-Trifluoromethylthioanisole, also known as 1-(methylsulfanyl)-4-(trifluoromethyl)benzene, is an organofluorine compound of significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural features—a trifluoromethyl group and a methylthio group on a benzene ring—impart desirable physicochemical properties to parent molecules, making it a valuable building block for the synthesis of novel therapeutic agents and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the lipophilicity it confers, can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.^{[1][2]} This guide provides a comprehensive overview of the physical and chemical properties of 4-Trifluoromethylthioanisole, its synthesis and reactivity, and its applications in modern drug development, offering a technical resource for researchers and scientists.

Physicochemical Properties

4-Trifluoromethylthioanisole is typically a colorless to pale yellow liquid under standard conditions.^{[3][4]} The presence of the trifluoromethyl (-CF₃) group is a dominant factor in its molecular properties. This group is highly lipophilic and is known to significantly alter the electronic properties of the aromatic ring, which is a key strategy in drug design to improve pharmacokinetics.^{[1][2]}

The key physical and chemical data for 4-Trifluoromethylthioanisole are summarized below for quick reference.

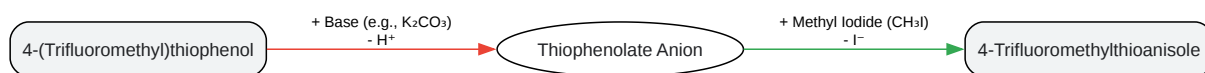
Property	Value	Source(s)
CAS Number	329-14-6	[3][5][6]
Molecular Formula	C ₈ H ₇ F ₃ S	[4][7]
Molecular Weight	192.2 g/mol	[3][6][7]
Appearance	Colorless to pale yellow liquid	[3][4]
Boiling Point	197.4 ± 40.0 °C (Predicted)	[7]
Density	1.25 ± 0.1 g/cm ³ (Predicted)	[7]
Purity	Commonly available at ≥97%	[3][7]
Synonyms	1-(methylsulfanyl)-4-(trifluoromethyl)benzene, Methyl 4-(trifluoromethyl)phenyl sulfide	[3][4]
InChI Key	VYGXLDXWNLTGIL-UHFFFAOYSA-N	[3][6]

Synthesis and Chemical Reactivity

The synthesis of 4-Trifluoromethylthioanisole can be achieved through standard, high-yielding organic chemistry protocols. A common and efficient method involves the nucleophilic substitution of a suitable precursor, such as 4-(trifluoromethyl)thiophenol, with a methylating agent.

General Synthetic Pathway

The methylation of 4-(trifluoromethyl)thiophenol is a straightforward and illustrative synthetic route. This reaction proceeds via an S_N2 mechanism where the thiolate anion, generated by deprotonating the thiophenol with a mild base, acts as a nucleophile to attack a methyl halide, such as methyl iodide.



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Caption: Synthetic pathway for 4-Trifluoromethylthioanisole via methylation.

Chemical Reactivity

The reactivity of 4-Trifluoromethylthioanisole is dictated by its three main components: the aromatic ring, the trifluoromethyl group, and the methylthio group.

- **Aromatic Ring Reactivity:** The -CF₃ group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. It is a meta-director. The methylthio (-SCH₃) group is a weakly activating, ortho-, para-director. The combined influence of these groups makes electrophilic substitution challenging and will preferentially direct incoming electrophiles to the positions ortho to the methylthio group.
- **Reactivity at the Sulfur Atom:** The sulfur atom of the thioether is nucleophilic and can be readily oxidized. Treatment with mild oxidizing agents (e.g., hydrogen peroxide) will yield the corresponding sulfoxide, while stronger oxidizing agents (e.g., m-CPBA) can produce the sulfone. These oxidized derivatives are also valuable intermediates in synthetic chemistry.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.^[2] The trifluoromethyl group, in particular, is frequently used to enhance the therapeutic profile of drug candidates.^[1]

Key Advantages in Drug Design:

- **Enhanced Lipophilicity:** The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.^[1]

- **Metabolic Stability:** Replacing a metabolically vulnerable site (like a methyl group) with a -CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2]
- **Increased Binding Affinity:** The high electronegativity of the fluorine atoms can lead to favorable non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets, potentially increasing binding affinity and potency.
- **Modulation of pKa:** The electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups, which can be tuned to optimize solubility and receptor interaction.[2]

4-Trifluoromethylthioanisole serves as a key starting material or intermediate for introducing the 4-(methylthio)phenyl or related moieties into a larger molecular scaffold, leveraging these benefits in the drug discovery process.

Experimental Protocol: Synthesis of 4-Trifluoromethylthioanisole

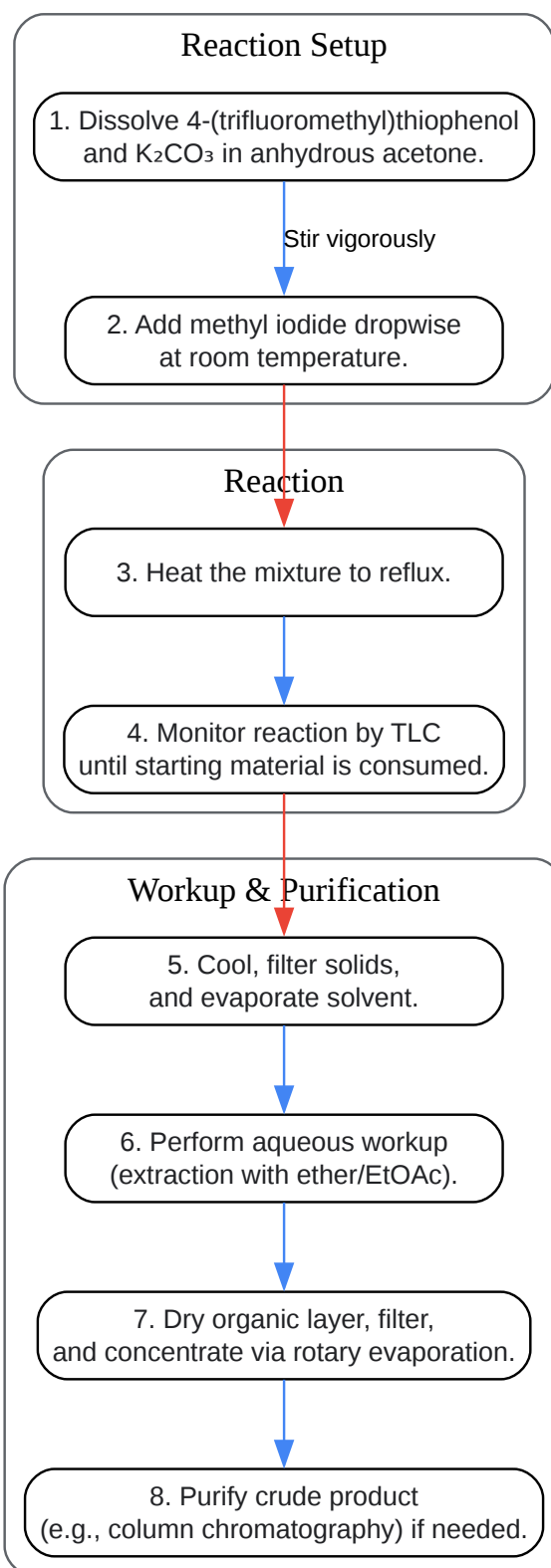
This section provides a representative, step-by-step protocol for the synthesis of 4-Trifluoromethylthioanisole from 4-(trifluoromethyl)thiophenol.

Objective: To synthesize 4-Trifluoromethylthioanisole via S-methylation of 4-(trifluoromethyl)thiophenol.

Materials and Equipment:

- 4-(Trifluoromethyl)thiophenol
- Methyl iodide (CH₃I)
- Potassium carbonate (K₂CO₃), anhydrous
- Acetone, anhydrous
- Round-bottom flask with stir bar

- Reflux condenser
- Stirring hotplate
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and workup
- TLC plates (silica gel) for reaction monitoring



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Caption: Experimental workflow for the synthesis of 4-Trifluoromethylthioanisole.

Procedure:

- **Reaction Setup:** To a round-bottom flask charged with a magnetic stir bar, add 4-(trifluoromethyl)thiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone. The base is added to deprotonate the thiol, forming the reactive thiolate nucleophile. Acetone is a suitable polar aprotic solvent for this S_N2 reaction.
- **Addition of Reagent:** While stirring the suspension at room temperature, add methyl iodide (1.1 eq) dropwise. A slight excess of the methylating agent ensures complete conversion of the thiolate.
- **Reaction Conditions:** Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56 °C for acetone). The elevated temperature increases the reaction rate.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the spot corresponding to the starting thiophenol has disappeared.
- **Quenching and Filtration:** Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct through a pad of celite, washing with additional acetone.
- **Solvent Removal:** Concentrate the filtrate using a rotary evaporator to remove the acetone.
- **Aqueous Workup:** Redissolve the resulting crude oil in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** If necessary, purify the crude 4-Trifluoromethylthioanisole by silica gel column chromatography to obtain the final product with high purity.

Safety and Handling

Currently, comprehensive, peer-reviewed hazard data for 4-Trifluoromethylthioanisole is not widely published.[8] However, related sulfur- and fluorine-containing aromatic compounds often pose health risks. For instance, the precursor 4-(Trifluoromethyl)benzenethiol is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye and skin irritation.[9]

Therefore, as a matter of sound scientific practice, 4-Trifluoromethylthioanisole should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[9] Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

4-Trifluoromethylthioanisole is a synthetically accessible and highly valuable compound for researchers in drug discovery and materials science. Its distinct combination of a trifluoromethyl group and a methylthio moiety provides a powerful tool for modulating the biological and physical properties of organic molecules. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

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